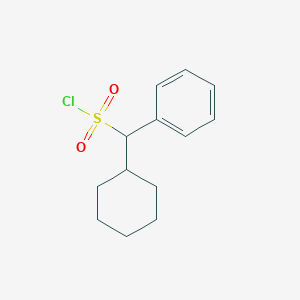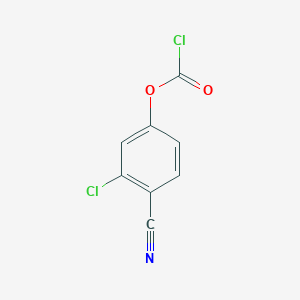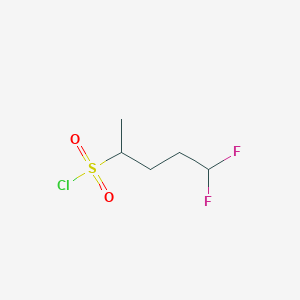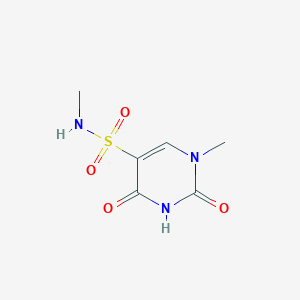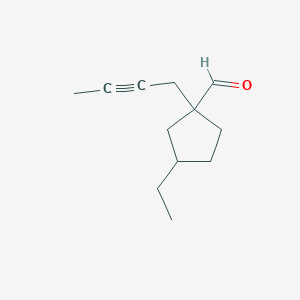
1-(But-2-yn-1-yl)-3-ethylcyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-2-yn-1-yl)-3-ethylcyclopentane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with an ethyl group and a but-2-yn-1-yl group, along with an aldehyde functional group
Preparation Methods
The synthesis of 1-(But-2-yn-1-yl)-3-ethylcyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the coupling of an appropriate cyclopentane derivative with a but-2-yn-1-yl group under specific reaction conditions. This process often requires the use of catalysts and controlled environments to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods are designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities for various applications .
Chemical Reactions Analysis
1-(But-2-yn-1-yl)-3-ethylcyclopentane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(But-2-yn-1-yl)-3-ethylcyclopentane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate the interactions of aldehyde-containing molecules with biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(But-2-yn-1-yl)-3-ethylcyclopentane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that can alter their function. The but-2-yn-1-yl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall reactivity and binding properties .
Comparison with Similar Compounds
Similar compounds to 1-(But-2-yn-1-yl)-3-ethylcyclopentane-1-carbaldehyde include other cyclopentane derivatives with different substituents. For example:
1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-(But-2-yn-1-yl)-3-propylcyclopentane-1-carbaldehyde: Similar structure but with a propyl group instead of an ethyl group.
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-but-2-ynyl-3-ethylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C12H18O/c1-3-5-7-12(10-13)8-6-11(4-2)9-12/h10-11H,4,6-9H2,1-2H3 |
InChI Key |
BQYNFZWYCJSNTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1)(CC#CC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


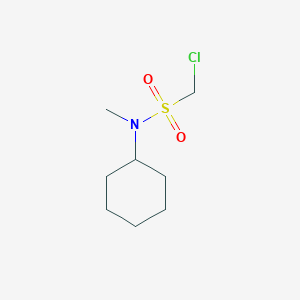
![2-[(Thian-3-yl)amino]propan-1-ol](/img/structure/B13256492.png)
![Benzyl 3-(chloromethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13256495.png)
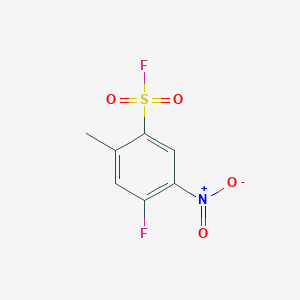
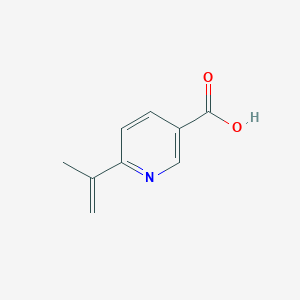

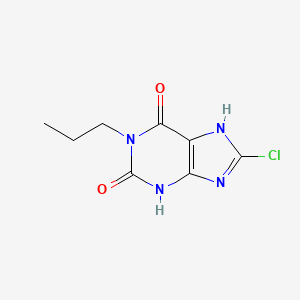
![1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13256513.png)
![N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B13256514.png)
